N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide
Description
The compound N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide is a modified nucleoside analog designed for therapeutic oligonucleotide applications. Its structure includes:
- A purine base (6-benzamidopurine) as the nucleobase.
- A 2'-deoxyribose analog (oxolan ring) with stereospecific modifications at the 3', 4', and 5' positions.
- Protecting groups: Bis(4-methoxyphenyl)-phenylmethoxy (DMTr) at the 5'-position for solid-phase synthesis compatibility . 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl at the 4'-position, enabling phosphoramidite-based oligonucleotide chain elongation . Tri(propan-2-yl)silyloxymethoxy at the 3'-position for steric protection and nuclease resistance .
Synthesis involves sequential coupling under inert atmospheres (argon/nitrogen), with purification via flash chromatography and analytical validation by LC/MS and NMR .
Properties
Molecular Formula |
C57H74N7O9PSi |
|---|---|
Molecular Weight |
1060.3 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C57H74N7O9PSi/c1-38(2)64(39(3)4)74(70-33-19-32-58)73-51-49(34-69-57(44-22-17-14-18-23-44,45-24-28-47(66-11)29-25-45)46-26-30-48(67-12)31-27-46)72-56(52(51)68-37-71-75(40(5)6,41(7)8)42(9)10)63-36-61-50-53(59-35-60-54(50)63)62-55(65)43-20-15-13-16-21-43/h13-18,20-31,35-36,38-42,49,51-52,56H,19,33-34,37H2,1-12H3,(H,59,60,62,65)/t49-,51-,52-,56-,74?/m1/s1 |
InChI Key |
HEGHPQAIMBNAQL-QZRGUTKQSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxolane (Sugar) Moiety
- Starting with a ribose derivative, the oxolane ring is constructed and stereochemically controlled to achieve the (2R,3R,4R,5R) configuration.
- Protection of the 5'-hydroxyl group is achieved by introducing the bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group. This group prevents undesired reactions at this position during subsequent steps.
- The 3'-position is functionalized with a tri(propan-2-yl)silyloxymethoxy group (a silyl protecting group), which stabilizes the molecule and allows for selective deprotection later.
Phosphitylation to Form the Phosphoramidite Group
- The 4'-hydroxyl group is converted into a phosphoramidite by reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
- This step introduces the 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group, which is essential for the compound’s role in oligonucleotide chain elongation.
- The reaction is typically performed under anhydrous conditions using inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
- Reaction monitoring is done via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Purification and Characterization
- The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
- Purity is confirmed by liquid chromatography-mass spectrometry (LC/MS) and NMR spectroscopy (1H, 13C, 31P).
- The final compound typically achieves purity greater than 99%, suitable for use in automated oligonucleotide synthesizers.
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Oxolane ring synthesis | Protected ribose derivatives | 0–25 °C | Dichloromethane | Stereochemical control critical |
| DMT protection | DMT chloride, pyridine | 0–5 °C | Dichloromethane | Protects 5'-OH |
| Purine coupling | Benzamide-protected purine, coupling agents | Room temperature | DMF or acetonitrile | Requires dry conditions |
| Phosphitylation | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | 0–10 °C | Anhydrous acetonitrile | Inert atmosphere, moisture sensitive |
| Purification | Silica gel chromatography or HPLC | Ambient | Various | Confirm purity and identity |
- NMR Spectroscopy: Confirms the chemical structure and stereochemistry. Key signals include aromatic protons from the bis(4-methoxyphenyl)-phenylmethoxy group, sugar ring protons, and phosphorus signals confirming phosphoramidite formation.
- LC/MS: Confirms molecular weight and purity. The molecular ion peak corresponds to the expected molecular weight (~888 g/mol).
- HPLC: Used for purity assessment; retention times are consistent with the protected nucleoside phosphoramidite.
- Scale-up involves optimizing reaction times, reagent stoichiometry, and solvent volumes to maintain yield and purity.
- Continuous flow reactors may be employed to improve reaction control and reproducibility.
- Automated monitoring systems track parameters such as temperature, pH, and reagent feed rates.
- Quality control protocols are intensified to ensure batch-to-batch consistency.
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Oxolane ring synthesis | Formation of stereochemically defined sugar ring | Protected ribose, controlled temperature | Stereoselective oxolane ring |
| 2. DMT protection | Protection of 5'-hydroxyl group | DMT chloride, pyridine | Protected nucleoside intermediate |
| 3. Purine coupling | Attachment of benzamide-protected purine base | Benzamide purine, coupling agents | Stable nucleoside derivative |
| 4. Phosphitylation | Introduction of phosphoramidite group | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, inert atmosphere | Phosphoramidite derivative ready for oligo synthesis |
| 5. Purification | Chromatographic purification | Silica gel or HPLC | >99% pure compound |
Chemical Reactions Analysis
Types of Reactions
“N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, such as cyano or phosphanyl groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Introduction to N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide
This compound is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of cancer treatment and drug formulation. Its intricate structure suggests various functional groups that may contribute to biological activity.
Physical Properties
Cancer Therapeutics
Research indicates that compounds similar to this compound may enhance the therapeutic efficacy of existing chemotherapeutic agents. This compound could potentially act as an enhancer or adjuvant in cancer treatment protocols by improving drug delivery or reducing side effects associated with traditional therapies .
Drug Delivery Systems
The structural complexity of this compound lends itself to applications in drug delivery systems. The incorporation of phosphanyl and silyl groups may facilitate targeted delivery mechanisms or improve bioavailability of poorly soluble drugs. Research into similar compounds has shown promise in enhancing the pharmacokinetic profiles of therapeutic agents .
Biochemical Research
Due to its unique structural features, this compound could serve as a valuable tool in biochemical research. Its interactions with biological macromolecules can be studied to understand enzyme inhibition or receptor binding mechanisms .
Case Study 1: Enhancement of Chemotherapeutic Efficacy
A study explored the use of derivatives similar to this compound in enhancing the efficacy of bisantrene, a known anticancer agent. The findings suggested that modifications to the chemical structure could lead to improved therapeutic outcomes by increasing cellular uptake and reducing cytotoxicity to healthy cells .
Case Study 2: Targeted Drug Delivery
In another investigation, researchers examined phosphanyl-containing compounds for their ability to deliver chemotherapeutic agents directly to tumor sites. The results demonstrated that such modifications significantly increased drug accumulation in malignant tissues while minimizing systemic exposure .
Mechanism of Action
The mechanism of action of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide” involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Functional Group Variations
Phosphoryl vs. Thiophosphoryl Linkages: The target compound and Compound 12 () differ in their 4'-substituents: the former uses a cyanoethyl phosphoramidite, while the latter has a thiophosphate. Thiophosphates enhance nuclease resistance but may reduce hybridization efficiency compared to phosphates . Compound 35 () incorporates a sulfanylmethyl-DMTr group, which alters solubility and steric hindrance during oligonucleotide assembly .
Silyl vs. Methoxy Protection :
- The tri(propan-2-yl)silyloxymethoxy group in the target compound provides superior steric protection compared to the methoxy group in CAS 110764-72-2 (), improving stability in biological matrices .
Hydroxyl Group Positioning :
- Compound 9 () lacks the 4'-phosphoramidite, retaining a hydroxyl group, which limits its utility in automated oligonucleotide synthesis but simplifies downstream modifications .
Mechanistic Implications of Structural Similarity
and emphasize that structurally similar compounds share mechanisms of action (MOA) . For example:
Biological Activity
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide (CAS No. 909033-40-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a purine base and various substituents that enhance its biological profile. The molecular formula is with a molecular weight of approximately 841.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C43H52N7O9P |
| Molecular Weight | 841.89 g/mol |
| CAS Number | 909033-40-5 |
| Purity | ≥ 95% |
1. Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of phosphanyl and methoxy groups has been linked to enhanced cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of purine compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties in preliminary studies. Its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.16 to 0.63 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural similarity to other known anti-inflammatory agents. It may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The phosphanyl group may interact with enzymes involved in nucleotide metabolism or signal transduction pathways.
- Modulation of Cell Signaling : The compound could affect various signaling pathways that regulate cell proliferation and apoptosis.
- Free Radical Scavenging : Similar compounds have exhibited antioxidant properties, suggesting that this compound might mitigate oxidative stress in cells.
Case Study 1: Anticancer Activity
A study conducted on derivatives of purine compounds revealed that modifications at the nitrogen positions significantly increased their cytotoxicity against breast cancer cell lines (MCF-7). The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited potent antibacterial activity against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The results indicated an MIC value as low as 0.25 mg/mL, showcasing its potential as an alternative therapeutic agent in antibiotic-resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
